Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl
Overview
Description
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl (DPVH) is a naturally occurring porphyrin derivative . It is a derivative of the fecal porphyrin Deuteroporphyrin IX, which is found in patients with endemic chronic arsenic poisoning . DPVH is involved in many biochemical processes, including the synthesis of proteins, lipids, and carbohydrates . Research has shown it to have anti-inflammatory and antioxidant properties .
Molecular Structure Analysis
The molecular formula of Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is C33H34N4O5 . Its molecular weight is 566.65 .Scientific Research Applications
Synthesis and Characterization
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl is utilized in various synthetic and characterization studies. For instance, Shiau et al. (1990) described the treatment of hematoporphyrin IX with specific chemicals to yield monoacetylmono(1-hydroxyethyl)-deuteroporphyrin isomers, used for synthesizing regioselectively methyl- and vinyl-deuterated hemins (Shiau, Pandey, Ramaprasad, Dougherty, & Smith, 1990).
Use in Porphyrin Analysis
Carlson et al. (1984) prepared 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX as an internal standard for routine clinical analysis of porphyrin precursors of heme, demonstrating its application in high-performance liquid chromatographic resolution of porphyrins in urine samples (Carlson, Sivasothy, Dolphin, Bernstein, & Shivji, 1984).
Synthesis of Derivatives
Clezy and Diakiw (1975) achieved the synthesis of 2- and 4-acetyl-, and 2- and 4- methoxycarbonyl-deuteroporphyrin-IX derivatives through oxidative cyclization, involving transformations to hydroxyethyl, vinyl, and formyl derivatives (Clezy & Diakiw, 1975).
Photosensitizers for Photodynamic Therapy
Research by Smith et al. (1992) highlighted the synthesis of water-soluble photosensitizers using deuteroporphyrin-IX, demonstrating their applicability in photodynamic therapy (Smith, Pandey, Shiau, Smith, Iakovides, & Dougherty, 1992).
Electrophilic Substitution Reactions
Kevin M Smith and Langry (1983) explored electrophilic substitution reactions involving deuteroporphyrin-IX, contributing to a deeper understanding of the compound's chemistry (Smith & Langry, 1983).
Intermediate in Porphyrin Biosynthesis
Sano (1966) synthesized 2,4-Bis-(beta-hydroxypropionic acid) deuteroporphyrinogen IX, suggesting its role as an intermediate in the transition from coproporphyrinogen 3 to protoporphyrin IX (Sano, 1966).
properties
IUPAC Name |
3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34N4O5/c1-6-20-16(2)24-11-25-17(3)21(7-9-32(39)40)29(35-25)14-30-22(8-10-33(41)42)18(4)26(36-30)13-31-23(15-38)19(5)27(37-31)12-28(20)34-24/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCXGHPEGYLZLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C(=C(C(=N5)C=C1N2)CO)C)C=C)C)C(=C3CCC(=O)O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Deuteroporphyrin IX 2-vinyl, 4-hydroxymethyl |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.